N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride
Description
N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide hydrochloride (CAS 1196052-98-8) is a synthetic small-molecule compound featuring a benzamide core, a benzylamino group, and a 2-aminocyclopropylphenoxy moiety. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications . The compound’s stereospecific synthesis and purity analysis have been documented, emphasizing its (2S)-configured chiral center and structural complexity (Figure 1).
Properties
Molecular Formula |
C27H30ClN3O3 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C27H29N3O3.ClH/c28-24-17-23(24)20-11-13-22(14-12-20)33-16-15-25(30-26(31)21-9-5-2-6-10-21)27(32)29-18-19-7-3-1-4-8-19;/h1-14,23-25H,15-18,28H2,(H,29,32)(H,30,31);1H |
InChI Key |
PIBJDXQYCXAFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)OCCC(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the aminocyclopropyl group: This step involves the cyclopropanation of an appropriate precursor, followed by amination to introduce the amino group.
Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate electrophile.
Formation of the benzylamino group: This step involves the reaction of a benzylamine derivative with an appropriate electrophile to form the benzylamino group.
Coupling reactions: The intermediate compounds formed in the previous steps are coupled together through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Hydrochloride formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as basic or acidic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Opioid Receptor Antagonism
NorBNI and JDTic () are long-acting κ-opioid receptor (KOR) antagonists. While structurally distinct from the target compound, they share key pharmacophoric features:
- NorBNI: Contains a bivalent norbornene scaffold with phenolic hydroxyl groups critical for KOR binding.
- JDTic : A piperidine derivative with trans-dimethyl and hydroxyphenyl substituents.
The target compound lacks the rigid bicyclic or piperidine frameworks of these KOR antagonists but incorporates a benzamide group and a 2-aminocyclopropylphenoxy moiety. These groups may confer unique conformational flexibility or hydrogen-bonding interactions, though its KOR affinity remains unverified .
Benzamide/Carboxamide Derivatives ()
Compounds such as N-[1-[[[(3-Chlorophenyl)methyl]amino]carbonyl]-3-(methylthio)propyl]-4-methoxybenzamide (CAS 1101136-53-1) and 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-phenylquinoline-3-carboxamide hydrochloride (CAS 1171919-80-4) share the benzamide/carboxamide backbone with the target compound. Key differences include:
- Substituent Effects : The 4-methoxybenzamide group in CAS 1101136-53-1 may enhance metabolic stability compared to the target’s unsubstituted benzamide.
The target’s 2-aminocyclopropyl group is a unique feature that could influence steric hindrance or intramolecular hydrogen bonding, affecting receptor engagement .
Functional and Mechanistic Insights
- NorBNI/JDTic: These KOR antagonists exhibit prolonged in vivo effects (14–21 days) via c-Jun N-terminal kinase (JNK) activation, disrupting receptor signaling rather than covalent binding .
- Target Compound: No direct evidence links it to JNK or opioid receptors.
Data Table: Structural and Functional Comparison
Notes
Comparisons rely on structural parallels to well-studied analogues.
JNK Activation Hypothesis: While NorBNI and JDTic mechanistically involve JNK, this cannot be extrapolated to the target compound without experimental validation .
Structural Uniqueness: The 2-aminocyclopropylphenoxy group distinguishes the target from other benzamide derivatives, warranting further study on its conformational and binding implications .
Biological Activity
N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide; hydrochloride, also known by its CAS number 1196119-03-5, is a compound of significant interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C27H29N3O3
- Molecular Weight : 443.54 g/mol
- CAS Number : 1196119-03-5
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it exhibits significant binding affinity to certain enzymes and receptors, which may play a role in its pharmacological effects.
Enzyme Interaction
Recent studies have utilized molecular docking techniques to evaluate the binding affinity of N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide to histone lysine demethylases (KDMs). The compound demonstrated promising interactions, particularly with KDM1A, where it exhibited the most negative Gibbs free energy (), indicating a strong binding affinity and potential for inhibition .
Biological Activity Overview
| Activity | Description |
|---|---|
| Antitumor Activity | Preliminary studies suggest potential antitumor properties, possibly through modulation of epigenetic regulators. |
| Neuroprotective Effects | The compound may offer neuroprotective benefits by interacting with neurotransmitter systems, although specific pathways require further elucidation. |
| Anti-inflammatory Properties | Evidence suggests that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases. |
Case Studies and Research Findings
- In Silico Studies :
- Cell Line Studies :
- Neuroprotective Research :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
